molecular formula C13H11NO3S B5140145 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide

Cat. No. B5140145
M. Wt: 261.30 g/mol
InChI Key: PBMZKPGBDXRROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. BTCP has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. In animal studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has been shown to have antidepressant and anxiolytic effects, as well as reducing drug-seeking behavior in rodents. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has also been studied for its potential as a treatment for neuropathic pain and as a neuroprotective agent.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other antidepressants such as venlafaxine and duloxetine. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide also has affinity for the dopamine transporter, which may contribute to its effects on drug-seeking behavior.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters involved in mood regulation and reward processing. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the serotonin and norepinephrine transporters. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide has some limitations, including its relatively short half-life and the need for careful dosing due to its high potency.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide, including:
1. Further studies on the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide and its effects on neurotransmitter systems in the brain.
2. Studies on the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide in other neurological disorders, such as schizophrenia and bipolar disorder.
3. Development of new N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and therapeutic efficacy.
4. Studies on the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide on brain function and behavior.
5. Studies on the safety and tolerability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide in humans.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide is a synthetic compound that has shown potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 2-aminothiophene with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of a reducing agent. Another method involves the reaction of 2-aminothiophene with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent. The purity and yield of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide can be improved by using different solvents and purification techniques.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-13(12-2-1-7-18-12)14-9-3-4-10-11(8-9)17-6-5-16-10/h1-4,7-8H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMZKPGBDXRROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide

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